molecular formula C21H33ClO9 B14293317 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride CAS No. 115928-96-6

3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride

Cat. No.: B14293317
CAS No.: 115928-96-6
M. Wt: 464.9 g/mol
InChI Key: JENMUNNORNURRN-UHFFFAOYSA-N
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Description

3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride is a complex organic compound with a molecular formula of C21H31ClO9. This compound is characterized by its multiple ethoxy groups attached to a benzoyl chloride core, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride typically involves the reaction of 3,5-dihydroxybenzoyl chloride with 2-[2-(2-methoxyethoxy)ethoxy]ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: The compound can be hydrolyzed to form 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoic acid.

    Condensation Reactions: It can participate in condensation reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Pyridine, triethylamine

    Solvents: Dichloromethane, tetrahydrofuran

    Conditions: Room temperature to reflux, depending on the specific reaction

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Benzoic Acid Derivatives: Formed by hydrolysis

Scientific Research Applications

3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride involves its ability to react with nucleophiles, forming stable covalent bonds. This reactivity is primarily due to the presence of the benzoyl chloride group, which is highly electrophilic. The compound can target various molecular pathways depending on the nature of the nucleophile it reacts with, making it a versatile tool in chemical synthesis and modification.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzaldehyde
  • 3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoic acid
  • 2-[2-(2-methoxyethoxy)ethoxy]ethanol

Uniqueness

3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride is unique due to its multiple ethoxy groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and stability, such as in drug delivery systems and the synthesis of complex organic molecules.

Properties

CAS No.

115928-96-6

Molecular Formula

C21H33ClO9

Molecular Weight

464.9 g/mol

IUPAC Name

3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzoyl chloride

InChI

InChI=1S/C21H33ClO9/c1-24-3-5-26-7-9-28-11-13-30-19-15-18(21(22)23)16-20(17-19)31-14-12-29-10-8-27-6-4-25-2/h15-17H,3-14H2,1-2H3

InChI Key

JENMUNNORNURRN-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOC1=CC(=CC(=C1)C(=O)Cl)OCCOCCOCCOC

Origin of Product

United States

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